molecular formula C41H32N4O9S2 B11701264 N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B11701264
M. Wt: 788.8 g/mol
InChI Key: ATCIRBHVTQMFEM-UHFFFAOYSA-N
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Description

N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound with a unique structure that includes multiple benzyl groups, nitro groups, and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the fluorene core: This can be achieved through a Friedel-Crafts alkylation reaction.

    Introduction of nitro groups: Nitration of the fluorene core using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonamide formation: Reaction of the nitro-fluorene intermediate with sulfonamide reagents under controlled conditions.

    Benzylation: Introduction of benzyl groups through a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its sulfonamide groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N2,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide exerts its effects is primarily through its interaction with biological molecules. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. The nitro groups may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~2~,N~7~,N~7~-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
  • N~2~,N~2~,N~7~,N~7~-tetraethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

Uniqueness

N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of benzyl, nitro, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or advanced material properties.

Properties

Molecular Formula

C41H32N4O9S2

Molecular Weight

788.8 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetrabenzyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C41H32N4O9S2/c46-41-35-21-33(55(51,52)42(25-29-13-5-1-6-14-29)26-30-15-7-2-8-16-30)23-37(44(47)48)39(35)40-36(41)22-34(24-38(40)45(49)50)56(53,54)43(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-24H,25-28H2

InChI Key

ATCIRBHVTQMFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C(=C3)[N+](=O)[O-])C5=C(C4=O)C=C(C=C5[N+](=O)[O-])S(=O)(=O)N(CC6=CC=CC=C6)CC7=CC=CC=C7

Origin of Product

United States

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